Ranalexin
Descripción general
Descripción
Ranalexin is a potent antimicrobial peptide (AMP) produced in the skin of the American bullfrog, Rana catesbeiana . It is a 20-residue peptide that displays antimicrobial activity . This peptide contains two cysteine residues in positions 14 and 20 linked by a disulphide bridge .
Synthesis Analysis
The coding sequence, which corresponds to the mature antimicrobial peptide this compound, was chemically synthesized with preferred codons for expression in Escherichia coli . It was cloned into the vector pET32c (+) to express a thioredoxin-ranalexin fusion protein which was produced in soluble form in E. coli BL21 (DE3) induced under optimized conditions . After two purification steps through affinity chromatography, about 1 mg of the recombinant this compound was obtained from 1 L of culture .Chemical Reactions Analysis
This compound is known for its strong antimicrobial activity against Gram-positive bacteria with a rapid bactericidal mode of action . The short plasma half-life in vivo is a general disadvantage of AMPs consisting of L-amino acids .Physical And Chemical Properties Analysis
Mass spectrometrical analysis of the purified recombinant this compound demonstrated its identity with this compound . The purified recombinant this compound is biologically active .Aplicaciones Científicas De Investigación
Antibacterial Properties and Potential
Recombinant Ranalexin Production and Antibacterial Activity : this compound, a cationic peptide from frogs, exhibits potent antimicrobial properties. Its recombinant form, produced in Pichia pastoris, shows significant bactericidal activity against Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). It's particularly effective when combined with antibiotics like polymyxin B or linezolid, suggesting potential as a therapeutic against multi-drug resistant bacteria (Aleinein, Schäfer, & Wink, 2014).
Synergistic Disinfection Properties : this compound, when combined with lysostaphin, demonstrates synergistic antibacterial activity against MRSA. This combination may serve as an effective topical disinfectant or decolonizing agent for MRSA, offering an alternative to traditional treatments (Desbois, Lang, Gemmell, & Coote, 2010).
Enhanced Antimicrobial Activity and Pharmacokinetics : Modifications of this compound, such as the synthesis of danalexin consisting of d-amino acids, have been explored. Danalexin exhibits improved biodistribution and retention in the body, especially in the kidneys, while maintaining strong antimicrobial activity against Gram-positive and select Gram-negative bacteria. This suggests the potential for enhanced therapeutic applications (Domhan et al., 2019).
Potential in Wound and Systemic Infections Treatment : this compound, in combination with lysostaphin, has shown efficacy in vivo against wound and systemic MRSA infections in animal models. This suggests potential for incorporation into wound dressings or as a therapeutic agent in treating drug-resistant staphylococcal infections (Desbois, Gemmell, & Coote, 2010).
Lipopeptide Modification for Enhanced Activity : By substituting amino acids in this compound with saturated fatty acids, researchers have developed lipopeptide derivatives with enhanced antimicrobial activity and improved pharmacokinetics. These derivatives show potent activity against both Gram-positive and Gram-negative bacteria, including multi-resistant strains, and exhibit extended circulation in the bloodstream (Domhan et al., 2018).
Potential in Treating Cryptosporidial Infections
- Anticryptosporidial Activity : this compound has shown moderate in vitro activity against Cryptosporidium parvum, a pathogen causing gastrointestinal illness. When used in combination with other compounds like lasalocid and azithromycin, it demonstrates enhanced effectiveness, suggesting potential use in treating cryptosporidial infections (Giacometti, Cirioni, Barchiesi, & Scalise, 2000).
Therapeutic Efficacy in Endotoxemia
- Use in Septic Shock Treatment : this compound has been tested in a rat model of septic shock, demonstrating significant reduction in mortality and bacterial growth, as well as antiendotoxin and anti-inflammatory effects. This suggests its potential as a therapeutic agent in treating septic shock (Ghiselli et al., 2001).
Applications in Antimicrobial Research
- Functional Association Network in Drug Resistance Study : this compound's mode of action and its interaction with drug resistance mechanisms in MRSA were studied using a systems-wide functional association network approach. This research provided insights into the development of novel therapeutic strategies against drug-resistant Staphylococcus aureus (Overton et al., 2011).
This compound's Role in Biotechnology
- Rhizosecretion in Plant Tissue Cultures : Studies have explored the production of this compound through rhizosecretion from Nicotiana tabacum hairy roots. This method demonstrates the potential of plant tissue cultures as an alternative production system for this compound and other antimicrobial peptides (Aleinein, Schäfer, & Wink, 2015).
Mecanismo De Acción
The likely mode of antimicrobial activity derives from electrostatic interactions between AMPs and the negatively charged phospholipids in bilayer membranes which cause “barrel stave,” “toroidal pores,” or destroy the membrane via a “carpet” mechanism . Ranalexin exhibits several different modes of action against S. aureus MRSA-252, including cell wall effects, increased cation influx, and possibly a dissipation of the transmembrane electrochemical gradient .
Direcciones Futuras
Infections caused by multidrug-resistant bacteria are a global emerging problem. New antibiotics that rely on innovative modes of action are urgently needed . Despite strong antimicrobial activity against Gram-positive bacteria, ranalexin shows disadvantages such as poor pharmacokinetics . To tackle these problems, a this compound derivative consisting exclusively of d-amino acids (named danalexin) was synthesized and compared to the original this compound for its antimicrobial potential and its biodistribution properties in a rat model .
Propiedades
IUPAC Name |
(4R,7S,10S,13S,16S,19S,22R)-22-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-7,10-bis(4-aminobutyl)-13-[(1R)-1-hydroxyethyl]-19-methyl-6,9,12,15,18,21-hexaoxo-16-propan-2-yl-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C97H167N23O22S3/c1-19-55(12)76(118-88(132)68(45-52(6)7)106-73(123)48-102-72(122)47-103-83(127)67(44-51(4)5)111-82(126)62(101)46-61-32-23-22-24-33-61)92(136)109-65(36-27-30-41-100)86(130)117-78(57(14)21-3)94(138)115-75(54(10)11)96(140)120-42-31-37-71(120)90(134)105-58(15)80(124)107-66(38-43-143-18)87(131)116-77(56(13)20-2)93(137)112-69-49-144-145-50-70(97(141)142)113-85(129)63(34-25-28-39-98)108-84(128)64(35-26-29-40-99)110-95(139)79(60(17)121)119-91(135)74(53(8)9)114-81(125)59(16)104-89(69)133/h22-24,32-33,51-60,62-71,74-79,121H,19-21,25-31,34-50,98-101H2,1-18H3,(H,102,122)(H,103,127)(H,104,133)(H,105,134)(H,106,123)(H,107,124)(H,108,128)(H,109,136)(H,110,139)(H,111,126)(H,112,137)(H,113,129)(H,114,125)(H,115,138)(H,116,131)(H,117,130)(H,118,132)(H,119,135)(H,141,142)/t55-,56-,57-,58-,59-,60+,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,74-,75-,76-,77-,78-,79-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOITZIGPJTCMQ-KCXFZFQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C)C(C)C)C(C)O)CCCCN)CCCCN)C(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C)C(C)C)[C@@H](C)O)CCCCN)CCCCN)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C97H167N23O22S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165963 | |
Record name | Ranalexin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20165963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2103.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
155761-99-2 | |
Record name | Ranalexin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155761992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ranalexin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20165963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.